![molecular formula C20H23N5O3 B2513881 9-bencil-1,7-dimetil-3-(2-oxopropil)-6,7,8,9-tetrahidropirimidino[2,1-f]purina-2,4(1H,3H)-diona CAS No. 923400-17-3](/img/structure/B2513881.png)
9-bencil-1,7-dimetil-3-(2-oxopropil)-6,7,8,9-tetrahidropirimidino[2,1-f]purina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Research indicates that compounds similar to 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine derivatives exhibit significant antiviral properties. These compounds have been studied for their ability to inhibit viral replication mechanisms.
Mechanism of Action :
- Inhibition of viral RNA synthesis.
- Interference with viral enzymes essential for replication.
Case Study :
A study demonstrated that purine analogs could effectively inhibit the replication of the Hepatitis C virus (HCV) through structural modifications that enhanced their antiviral potency. The structural similarity of 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine to these analogs suggests potential efficacy against HCV and other viral pathogens.
Anticancer Properties
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that it may possess significant cytostatic effects.
Mechanism of Action :
- Inhibition of Adenosine Deaminase (ADA), leading to increased levels of adenosine which can have anti-inflammatory effects.
- Disruption of nucleotide metabolism by mimicking natural substrates involved in nucleotide synthesis pathways.
Case Study :
Research involving a series of purine derivatives showed that modifications at specific positions significantly affected cytotoxicity against leukemia cell lines. Compounds with bulky substituents exhibited enhanced activity, indicating a strong structure-activity relationship.
Structure-Activity Relationship (SAR)
The efficacy of 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine can be influenced by various structural modifications. The following table summarizes key structural characteristics and their potential impacts on biological activity:
Structural Feature | Impact on Activity |
---|---|
Presence of bulky substituents | Increased cytotoxicity |
Functional groups interacting with biological targets | Enhanced antiviral properties |
Modifications at the N-position | Significant changes in cytotoxic effects |
Actividad Biológica
The compound 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its cytotoxic effects, antiviral properties, and other relevant pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N5O3 with a molecular weight of approximately 381.436 g/mol. The structure features a purine core modified with a benzyl group and a 2-oxopropyl substituent.
Cytotoxicity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB-231 Cells : At concentrations of 10 µM and 25 µM, cell viability decreased significantly (47% survival at 10 µM and ~30% at 25 µM) when treated with derivatives related to this compound .
- PC-3 Cells : The compound demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 28 µM against prostate cancer cells .
Cell Line | Concentration (µM) | Cell Viability (%) |
---|---|---|
MDA-MB-231 | 10 | 47 |
MDA-MB-231 | 25 | ~30 |
PC-3 | 15 | ~61 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In particular:
- Hepatitis C Virus (HCV) : The compound showed promising activity against HCV with an effective concentration (EC90) ranging from 0.1 to 1 µM . This suggests that it could serve as a potential lead for antiviral drug development.
The biological activity of purine derivatives like this compound often involves interaction with nucleic acid metabolism and enzyme inhibition. For example:
- Adenosine Deaminase (ADA) Inhibition : The compound has demonstrated inhibition of ADA with an IC50 value of approximately 1.7 µM. This inhibition can lead to increased levels of adenosine in the body, which may have therapeutic implications in various conditions including cancer .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A systematic screening of purine derivatives revealed that modifications at specific positions (like the benzyl group) can enhance cytostatic effects significantly .
- Comparative Studies : When compared with other purine derivatives, this compound exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity against non-cancerous cells .
Propiedades
IUPAC Name |
9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-9-23(12-15-7-5-4-6-8-15)19-21-17-16(24(19)10-13)18(27)25(11-14(2)26)20(28)22(17)3/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMXXMIAGVDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.